![molecular formula C19H20ClNO B1613778 2-Chloro-4'-piperidinomethyl benzophenone CAS No. 898775-26-3](/img/structure/B1613778.png)
2-Chloro-4'-piperidinomethyl benzophenone
Overview
Description
“2-Chloro-4’-piperidinomethyl benzophenone” is a chemical compound with the molecular formula C19H20ClNO . It has a molecular weight of 313.82 g/mol . The compound is used for experimental and research purposes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H19ClFNO/c20-18-12-16(21)8-9-17(18)19(23)15-6-4-14(5-7-15)13-22-10-2-1-3-11-22/h4-9,12H,1-3,10-11,13H2 . This code provides a standard way to encode the compound’s molecular structure.Scientific Research Applications
Thermal and Structural Studies
One application involves the synthesis and structural characterization of compounds related to 2-Chloro-4'-piperidinomethyl benzophenone. For example, thermal, optical, etching, and structural studies along with theoretical calculations were conducted on compounds synthesized through substitution reactions involving related chemical structures. These studies offer insights into the molecular geometry, inter and intramolecular hydrogen bonds, and thermal stability of such compounds, highlighting their potential in materials science and pharmaceuticals (Karthik et al., 2021).
Environmental Chemistry and Wastewater Treatment
Research on benzophenone-type compounds, including structures related to 2-Chloro-4'-piperidinomethyl benzophenone, has explored their transformation during environmental processes and wastewater treatment. Studies have identified the transformation products and mechanisms of related compounds during chlorination disinfection, providing insights into environmental behavior and potential risks associated with these chemicals (Yang et al., 2017). Another study investigated the electrochemical behavior of synthetic boron-doped diamond electrodes in degrading chlorophenols, demonstrating the potential of electrochemical methods for removing pollutants related to benzophenone derivatives from water (Rodrigo et al., 2001).
Polymer Science and Materials Engineering
In polymer science, the synthesis and properties of new sulfonated poly(p-phenylene) derivatives, including those derived from benzophenone-related monomers, were explored for applications as proton exchange membranes. This research highlights the role of benzophenone derivatives in developing materials with high thermal stability and specific functionalities, suitable for fuel cell applications (Ghassemi & McGrath, 2004).
properties
IUPAC Name |
(2-chlorophenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO/c20-18-7-3-2-6-17(18)19(22)16-10-8-15(9-11-16)14-21-12-4-1-5-13-21/h2-3,6-11H,1,4-5,12-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHWNXGOEMLHMNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642701 | |
Record name | (2-Chlorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4'-piperidinomethyl benzophenone | |
CAS RN |
898775-26-3 | |
Record name | (2-Chlorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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